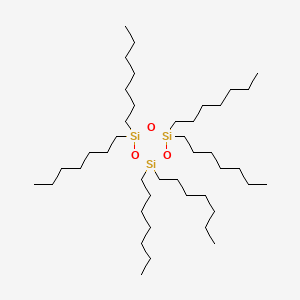![molecular formula C22H27NO2Si B14271999 (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one CAS No. 185099-09-6](/img/structure/B14271999.png)
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizidine core and a silyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine core and the introduction of the silyl ether group. Common reagents used in these reactions include silylating agents such as methyl(diphenyl)silyl chloride and bases like triethylamine. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of reagents, and implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials and improving reaction efficiencies.
Wirkmechanismus
The mechanism of action of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one involves its interaction with specific molecular targets. The silyl ether group can participate in hydrogen bonding and other non-covalent interactions, while the quinolizidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9R,9aR)-9-{[Trimethylsilyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Phenyl(dimethyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Diphenyl(methyl)silyl]oxy}octahydro-4H-quinolizin-4-one
Uniqueness
Compared to similar compounds, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one stands out due to its specific silyl ether group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or as a catalyst in specific reactions.
Eigenschaften
CAS-Nummer |
185099-09-6 |
|---|---|
Molekularformel |
C22H27NO2Si |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(9R,9aR)-9-[methyl(diphenyl)silyl]oxy-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C22H27NO2Si/c1-26(18-10-4-2-5-11-18,19-12-6-3-7-13-19)25-21-15-9-17-23-20(21)14-8-16-22(23)24/h2-7,10-13,20-21H,8-9,14-17H2,1H3/t20-,21-/m1/s1 |
InChI-Schlüssel |
UBIUGNDGVVDTEQ-NHCUHLMSSA-N |
Isomerische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CCCN4[C@@H]3CCCC4=O |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCN4C3CCCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


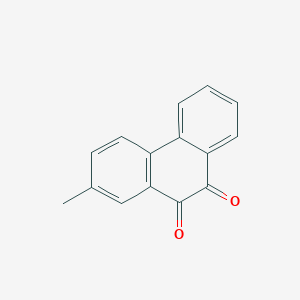

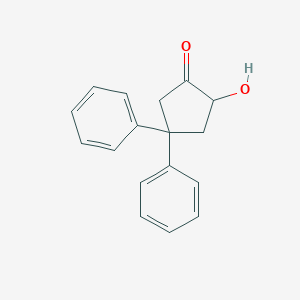
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
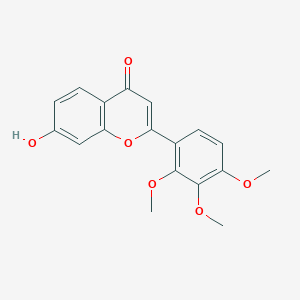
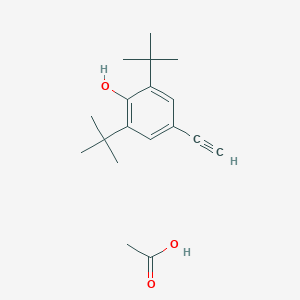
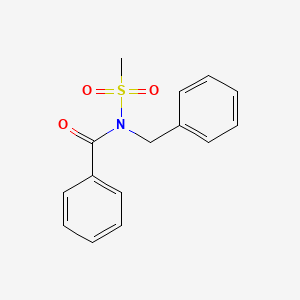
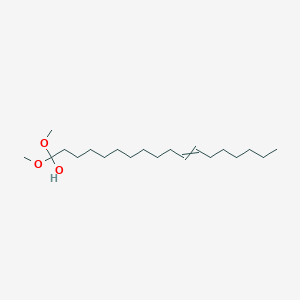
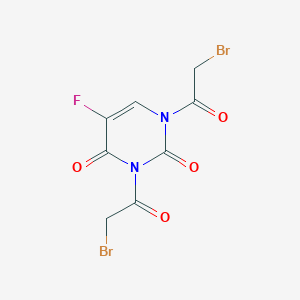
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
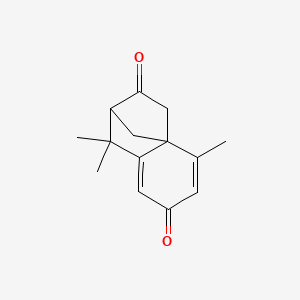
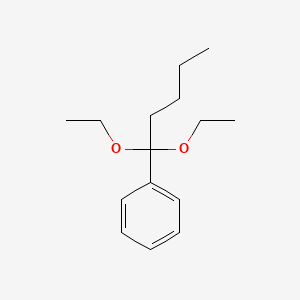
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
